4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
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Description
4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C19H29N5O and its molecular weight is 343.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.23721057 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Metabolism Studies
Studies on related pyrimidine compounds have revealed insights into their metabolism, excretion, and pharmacokinetics, which could be relevant for understanding the behavior of 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine. For example, research on a dipeptidyl peptidase IV inhibitor showed its elimination involves both metabolism and renal clearance, with major metabolites formed through various pathways including hydroxylation and amide hydrolysis (Sharma et al., 2012).
Antimalarial Activity
A series of 4-aminoquinoline-pyrimidine hybrids linked through piperazine were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum strains. This research suggests that piperazine-linked pyrimidine derivatives can serve as potent antimalarial agents, highlighting the potential medical application of structurally related compounds (Thakur et al., 2014).
Antihistaminic Activity
The synthesis of novel pyrimidines and their evaluation for antihistaminic activity indicate that modifications to the pyrimidine structure can lead to significant antihistaminic effects. This research opens the door for developing new therapeutic agents that might include structures similar to this compound for treating allergies or related conditions (Rahaman et al., 2009).
Antimicrobial Activity
Research involving pyrimidine derivatives, including pyrimidines linked with sulfonyl moieties and piperazine, indicates that these compounds can exhibit antimicrobial activity. This suggests potential applications in combating bacterial infections and highlights the broad utility of pyrimidine derivatives in medicinal chemistry (Ammar et al., 2004).
Co-crystal Formation
The study of co-crystals involving sulfadiazine and pyridines, including piperazine derivatives, demonstrates the potential of this compound to form structurally diverse and potentially bioactive co-crystals. This research could pave the way for the development of new pharmaceutical formulations to enhance drug solubility, stability, and bioavailability (Elacqua et al., 2013).
Properties
IUPAC Name |
cyclopentyl-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O/c25-18(16-6-2-3-7-16)23-14-12-22(13-15-23)17-8-9-20-19(21-17)24-10-4-1-5-11-24/h8-9,16H,1-7,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVSTWCLLLETBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.